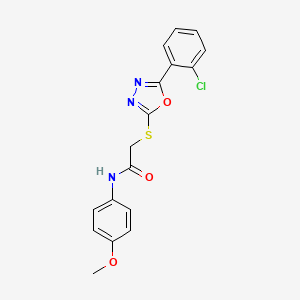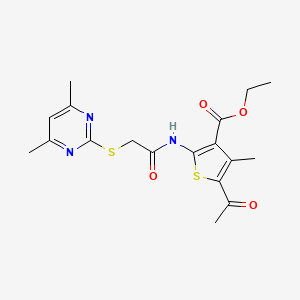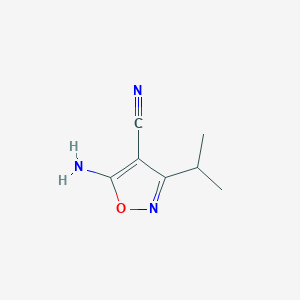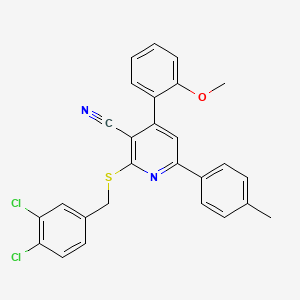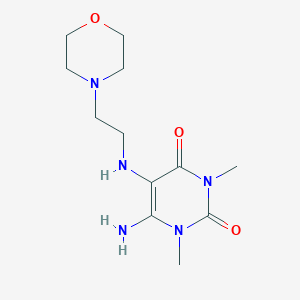![molecular formula C6H4BrClN2O B11774233 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine is a heterocyclic compound that contains both bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate in a solvent like chloroform . This reaction proceeds through acylation followed by intramolecular cyclization to form the desired oxazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b][1,3]oxazine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
科学的研究の応用
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents, including antimicrobial and anticancer activities.
Material Science: The compound is explored for its potential use in the development of new materials, such as electroluminescent materials for OLED devices.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
作用機序
The mechanism of action of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, some derivatives of imidazo[2,1-b][1,3]oxazine have been shown to inhibit enzymes like factor IXa, which is involved in blood coagulation .
類似化合物との比較
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure but contain sulfur instead of oxygen.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazo core but are fused with a pyridine ring.
Uniqueness
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug development and other applications.
特性
分子式 |
C6H4BrClN2O |
|---|---|
分子量 |
235.46 g/mol |
IUPAC名 |
6-bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-3-10-2-1-9-6(10)11-5(4)8/h1-2H,3H2 |
InChIキー |
OQHTXCAHDHQELK-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(OC2=NC=CN21)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


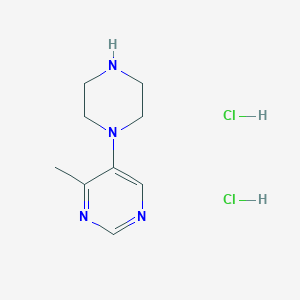
![tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B11774162.png)

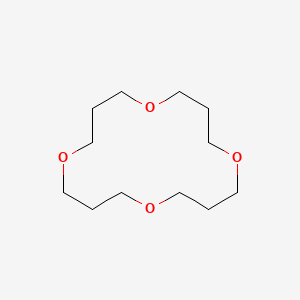


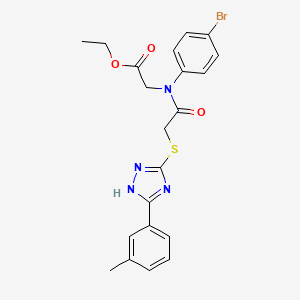
![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
